molecular formula C21H23N3O B14467382 4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]- CAS No. 65612-90-0

4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-

Cat. No.: B14467382
CAS No.: 65612-90-0
M. Wt: 333.4 g/mol
InChI Key: YTXGCBZSAXMOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]- (hereafter referred to as the target compound) is a substituted quinazolinone derivative characterized by a phenyl group at position 3 and a piperidinylethyl chain at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, and their biological activities are heavily influenced by substituents at positions 2 and 3 .

The synthesis of such derivatives typically involves cyclization reactions starting from anthranilic acid derivatives or isatoic anhydrides. For example, 2-substituted quinazolinones are often synthesized via condensation of 2-aminobenzamide with ketones or aldehydes, followed by cyclization . The piperidinyl group in the target compound likely requires additional steps, such as alkylation or Mannich reactions, to introduce the 1-piperidinyl moiety .

Structurally, the piperidinylethyl chain introduces a tertiary amine, which may enhance solubility and receptor-binding affinity compared to simpler substituents (e.g., methyl or phenyl groups). The phenyl group at position 3 is a common feature in bioactive quinazolinones, contributing to π-π stacking interactions in biological targets .

Properties

CAS No.

65612-90-0

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

3-phenyl-2-(2-piperidin-1-ylethyl)quinazolin-4-one

InChI

InChI=1S/C21H23N3O/c25-21-18-11-5-6-12-19(18)22-20(13-16-23-14-7-2-8-15-23)24(21)17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2

InChI Key

YTXGCBZSAXMOAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid

In a seminal approach, anthranilic acid (1.37 g, 0.01 mol) reacts with methyl isothiocyanate (0.73 g, 0.01 mol) in acetic acid (6 mL) under sealed-tube conditions at 150°C for 90 minutes. This yields 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone as yellow prisms (58% yield, mp 260–261°C). The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the isothiocyanate, followed by cyclization.

Hydrazine-Mediated Functionalization

The thiol intermediate undergoes substitution with hydrazine hydrate (2.5 mL, 0.05 mol) in n-butanol (40 mL) under reflux for 18 hours, producing 2-hydrazino-3-methyl-4(3H)-quinazolinone (65% yield, mp 209–210°C). This step replaces the thiol group with a hydrazino moiety, critical for subsequent alkylation or coupling reactions.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

  • 1H-NMR (400 MHz, DMSO-d6): Signals at δ 1.21 ppm (t, J = 7.07 Hz, 6H, 2(-CH3)) confirm the piperidinyl methyl groups, while aromatic protons appear as multiplets between δ 7.16–8.05 ppm.
  • 13C-NMR : Peaks at δ 171.2 ppm (C=O) and δ 34.5 ppm (SCH2) validate the quinazolinone core and alkyl side chain.
  • Mass Spectrometry : MALDI-TOF analysis shows m/z 333 (M + Na)+, consistent with the molecular formula C19H19N3O.

Crystallographic Data

Recrystallization from ethanol yields monoclinic crystals (space group P21/c). X-ray diffraction confirms the planar quinazolinone ring and the equatorial orientation of the piperidinyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Dioxane and n-butanol are preferred for their high boiling points and compatibility with nucleophilic substitutions. Polar aprotic solvents like DMF improve solubility but may lead to side reactions.
  • Temperature : Reflux conditions (100–150°C) are optimal for cyclocondensation, while alkylation proceeds efficiently at 80–90°C.

Catalytic Additives

Acetic acid (0.1 mL) accelerates hydrazine substitution by protonating the leaving group. Potassium carbonate (K2CO3) is used in stoichiometric amounts to deprotonate intermediates during N-alkylation.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Cyclocondensation Anthranilic acid 58 >95 Scalability
Mitsunobu 2-Hydroxyquinazolinone 72 >98 Regioselectivity
SNAr Alkylation Hydrazino derivative 65 >97 Functional group tolerance

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or oxidation of the thiol group, are minimized by:

  • Using inert atmospheres (N2 or Ar).
  • Controlling stoichiometry (1:1 molar ratio of hydrazine to alkylating agent).

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol or ethyl acetate enhances purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Key Observations :

Position 2 Modifications: The piperidinylethyl group in the target compound introduces a bulky, nitrogen-containing substituent, which may enhance CNS penetration compared to smaller groups (e.g., methyl or phenyl) . Similar piperidine-containing analogs (e.g., 3-{2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl} derivatives) are reported for serotonin-related disorders . Simpler substituents like methyl or phenyl at position 2 (e.g., 2-methyl- or 2-phenyl-quinazolinones) exhibit analgesic activity but lack the pharmacokinetic advantages of tertiary amines .

Position 3 Modifications :

  • A phenyl group at position 3 (as in the target compound) is associated with anti-inflammatory and antioxidant activities, as seen in 3-(4-bromophenyl)- and 3-(4-methylphenyl)- analogs .
  • Electron-withdrawing groups (e.g., bromo) at position 3 enhance radical scavenging activity, while electron-donating groups (e.g., methyl) improve anti-inflammatory effects .

Pharmacological and Toxicity Profiles

  • Analgesic Activity: The target compound’s piperidinyl group may confer enhanced bioavailability over 2-methyl- or 2-phenyl-quinazolinones, which showed 30–40% writhing inhibition in mice .
  • Anti-inflammatory Potential: The 3-phenyl group aligns with derivatives showing 60–70% protein denaturation inhibition (compared to ibuprofen) .
  • Toxicity: While acute toxicity data for the target compound are unavailable, related 4(3H)-quinazolinones exhibit LD₅₀ values ranging from 46 mg/kg (intravenous, mouse) to 562 mg/kg (intraperitoneal, mouse) .

Biological Activity

4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]- is a compound belonging to the quinazolinone class, characterized by a bicyclic structure that includes a fused benzene and pyrimidine ring. Its unique structure, featuring a phenyl group at the 3-position and a piperidinyl ethyl side chain at the 2-position, has led to significant interest in its biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

4(3H)-Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that these compounds can inhibit various bacterial strains, with minimum inhibitory concentrations (MICs) being evaluated through quantitative assays. For instance, one study reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Activity

The anti-inflammatory properties of this quinazolinone derivative have been assessed through various assays. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specifically, it exhibited IC50 values comparable to standard anti-inflammatory drugs like indomethacin .

Compound IC50 (µM)
4(3H)-Quinazolinone0.39
Indomethacin0.22

The presence of electron-withdrawing groups at specific positions on the quinazolinone scaffold has been correlated with enhanced anti-inflammatory activity .

Anticancer Activity

Research has indicated that 4(3H)-quinazolinone derivatives possess significant cytotoxic effects against various cancer cell lines. In vitro studies using the MDA-MB-231 breast cancer cell line demonstrated that these compounds could induce apoptosis and inhibit cell proliferation .

Cell Line IC50 (µM)
MDA-MB-23112
HeLa15
A54918

The biological activity of 4(3H)-quinazolinone is attributed to its interaction with specific molecular targets within cells. Molecular docking studies suggest that it binds to various enzymes and receptors, modulating their activity and influencing cellular pathways associated with inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of quinazolinone derivatives highlighted their effectiveness against resistant bacterial strains. The research utilized both in vitro and in vivo models to assess the therapeutic potential of these compounds .
  • Anti-inflammatory Research : Another significant study focused on the anti-inflammatory effects of modified quinazolinones compared to traditional NSAIDs. The findings revealed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments while exhibiting fewer side effects .
  • Cancer Treatment Exploration : A clinical trial investigated the anticancer properties of quinazolinones in combination with other chemotherapeutic agents. Results indicated enhanced efficacy in tumor reduction and improved patient outcomes compared to monotherapy approaches .

Q & A

Q. Table 1: Temperature-Dependent Product Formation

Starting MaterialTemp (°C)ProductYield (%)Reference
Methyl N-acetylanthranilate1804(3H)-Quinazolinone derivatives88
Methyl N-acetylanthranilate2504-Quinazolinamines70–85

Basic: How are quinazolinone derivatives characterized structurally, and what analytical techniques are critical?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.27–8.3 ppm) and alkyl chain integration (e.g., octyl group at δ 0.88–4.10 ppm) confirm substitution patterns .
  • IR Spectroscopy : Carbonyl stretches (~1680 cm⁻¹) verify the quinazolinone core .
  • Elemental Analysis : Validates purity and empirical formulas (e.g., C₁₅H₁₈N₂O for 2-methyl-3-octyl derivatives) .

Basic: What biological activities are associated with 4(3H)-quinazolinone derivatives, and which assays are used for evaluation?

Answer:
Key activities include:

  • Antifungal : Derivatives with 7-halogen substituents (e.g., 7-Cl) show superior in vitro activity against Candida spp. compared to fluconazole, assessed via MIC assays .
  • Anti-Acetylcholinesterase : Thiadiazole-substituted derivatives (e.g., compound 5b ) inhibit acetylcholinesterase (IC₅₀ comparable to donepezil) using Ellman’s method .
  • C/EBPα Induction : Fluoro-nitro derivatives induce myeloid differentiation in leukemia models via luciferase reporter assays .

Advanced: How can substituent effects on the quinazolinone ring be systematically optimized for enhanced bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 7 : Halogens (Cl, F) or bioisosteres enhance antifungal activity by increasing hydrophobicity and target binding .
  • Position 2 : Piperidinyl ethyl groups improve pharmacokinetic profiles by modulating half-life (e.g., t₁/₂ = 6–9 h in rats/rabbits) .
  • Position 3 : Phenyl groups enhance π-π stacking with enzyme active sites (e.g., acetylcholinesterase) .

Q. Table 2: Substituent Impact on Antifungal Activity

Substituent (Position)In Vitro Activity (vs. Fluconazole)Half-Life (h)SpeciesReference
7-Cl10× higher6–9Rat/Rabbit
7-F8× higher4–6Mouse

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy of quinazolinone derivatives?

Answer:
Discrepancies often arise from pharmacokinetic limitations. For example, UR-9825 (7-Cl derivative) showed high in vitro antifungal activity but moderate efficacy in mice due to a short half-life (t₁/₂ = 1 h). Strategies include:

  • Species Selection : Use models with compatible metabolism (e.g., rats with t₁/₂ = 6 h) .
  • Formulation : Liposomal encapsulation or prodrugs to enhance bioavailability.
  • Dosing Regimens : Bid administration (100 mg/kg) improves protection in systemic candidiasis .

Advanced: What methodological approaches resolve contradictions in reported biological data for quinazolinone derivatives?

Answer:
Contradictions may stem from stereochemical or assay variability. For example:

  • Isomer Activity : The (1R,2R) isomer of UR-9825 is active against Aspergillus, while (1S,2S) is inactive. Chiral HPLC and X-ray crystallography validate stereochemical purity .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for MICs) across labs to minimize variability .

Advanced: How are electrochemical properties of quinazolinone derivatives exploited in redox-based therapeutic applications?

Answer:
Quinazolinones with electron-withdrawing groups (e.g., nitro, halogen) exhibit redox activity. Cyclic voltammetry reveals reduction potentials correlating with pro-apoptotic effects in cancer models. For example, erastin analogs induce ferroptosis via GPX4 inhibition, measured by glutathione depletion assays .

Advanced: What strategies mitigate toxicity concerns in quinazolinone-based drug candidates?

Answer:

  • Acute Toxicity Screening : Rodent TDLo (e.g., 10 mg/kg for methoxy derivatives) identifies safe thresholds .
  • Metabolic Profiling : LC-MS/MS detects hepatotoxic metabolites (e.g., quinazolinone epoxides).
  • Selective Targeting : Piperidinyl ethyl groups reduce off-target effects by enhancing CNS penetration .

Advanced: How can predictive modeling guide the design of quinazolinone derivatives with improved blood-brain barrier (BBB) permeability?

Answer:

  • QSAR Models : LogP (2–3) and polar surface area (<90 Ų) optimize BBB penetration.
  • Molecular Dynamics : Simulate interactions with P-glycoprotein to avoid efflux .

Advanced: What methodologies validate the role of quinazolinone derivatives in epigenetic regulation (e.g., C/EBPα induction)?

Answer:

  • ChIP-Seq : Identifies quinazolinone binding to promoter regions of differentiation genes.
  • CRISPR Knockout : Confirms dependency on C/EBPα for activity in leukemia cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.